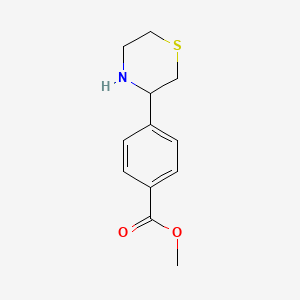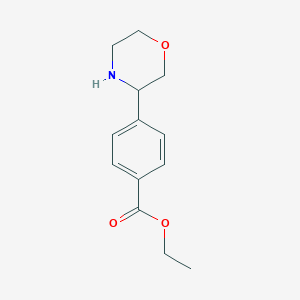![molecular formula C7H3ClF3N3 B8050669 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)
6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of a pyrazolo[3,4-b]pyridine core structure
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
Trifluoromethylpyridines are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds like this .
Result of Action
Compounds containing a trifluoromethyl group make up around 40% of all fluorine-containing pesticides currently on the market , suggesting that they have significant biological activity.
生化学分析
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-nitropyridine with trifluoroacetic acid and hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring. These reactions can be catalyzed by various metal catalysts under specific conditions.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products:
Substituted Pyrazolo[3,4-b]pyridines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidized or Reduced Derivatives: Products vary based on the specific oxidation or reduction conditions applied.
科学的研究の応用
6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
類似化合物との比較
- 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Comparison:
- 6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combined presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives compared to compounds with only one of these substituents.
- 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine lacks the trifluoromethyl group, resulting in different lipophilicity and reactivity profiles.
- 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine does not have the chlorine atom, which affects its ability to participate in certain substitution reactions.
- 6-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
特性
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)3-2-12-14-6(3)13-5/h1-2H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUBVKTWFSPYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050587.png)
![2-[[3-[4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050592.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-[(2-oxo-2-propoxyethyl)amino]oxetan-3-yl]butanoate](/img/structure/B8050593.png)
![Propyl 2-[[3-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetate](/img/structure/B8050602.png)
![Propyl 2-[[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]oxetan-3-yl]amino]acetate](/img/structure/B8050608.png)







![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8050662.png)

